
4-Fluoro-3-n-hexyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-n-hexyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and hexyloxy groups on the phenyl ring imparts unique reactivity and selectivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-n-hexyloxyphenylzinc bromide typically involves the reaction of 4-fluoro-3-n-hexyloxybromobenzene with zinc dust in the presence of a catalyst, such as a nickel or palladium complex, in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-n-hexyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in cross-coupling reactions, such as Negishi, Suzuki-Miyaura, and Stille couplings, to form biaryl and other complex structures.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Common Reagents and Conditions
Catalysts: Nickel, palladium, or copper complexes are commonly used as catalysts in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (up to 60°C).
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include biaryl compounds, secondary and tertiary alcohols, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Fluoro-3-n-hexyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be employed in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: It is used in the development of new drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fine chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-fluoro-3-n-hexyloxyphenylzinc bromide in cross-coupling reactions involves several key steps:
Transmetalation: The organozinc reagent transfers its aryl group to the metal catalyst (e.g., palladium), forming a metal-aryl intermediate.
Oxidative Addition: The metal-aryl intermediate reacts with an electrophile (e.g., an alkyl halide) to form a new carbon-carbon bond.
Reductive Elimination: The metal catalyst is regenerated, and the final product is released.
The molecular targets and pathways involved in these reactions are primarily the metal catalysts and the electrophilic partners.
Comparación Con Compuestos Similares
4-Fluoro-3-n-hexyloxyphenylzinc bromide can be compared with other similar organozinc reagents:
3-Fluorophenylzinc bromide: Lacks the hexyloxy group, resulting in different reactivity and selectivity.
3,4,5-Trifluorophenylzinc bromide: Contains additional fluorine atoms, which can influence the electronic properties and reactivity.
4-(Trifluoromethoxy)phenylmagnesium bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various organic transformations.
Propiedades
Fórmula molecular |
C12H16BrFOZn |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-hexoxybenzene-4-ide |
InChI |
InChI=1S/C12H16FO.BrH.Zn/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13;;/h5,8-9H,2-4,7,10H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
TUSYFLHOHXATNB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


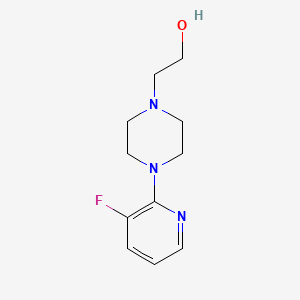

![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
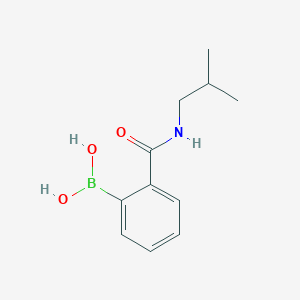
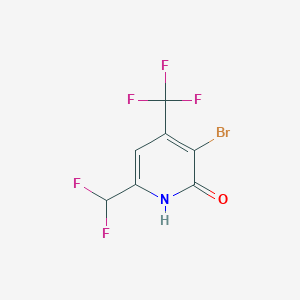
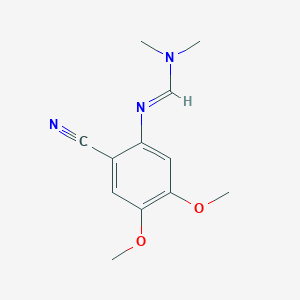
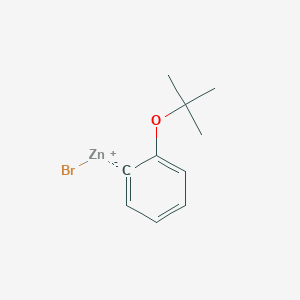

![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)

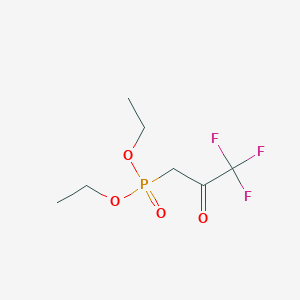
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14887366.png)
